molecular formula C22H19FN2O3S B2583740 2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 872206-28-5

2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2583740
CAS No.: 872206-28-5
M. Wt: 410.46
InChI Key: WOTVWKCNUBAUNC-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine family, a class of sulfur-nitrogen heterocycles characterized by a fused bicyclic structure. The core consists of a benzene ring fused to a 1,2,4-thiadiazine ring, with two sulfonyl oxygen atoms (1,1-dioxide) at positions 1 and 2. Key structural features include:

  • A 3-fluorobenzyl group at position 4, introducing electron-withdrawing fluorine and aromatic flexibility.

The 1,1-dioxide moiety enhances polarity and may influence solubility and receptor binding.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTVWKCNUBAUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Key Properties/Reactivity Reference
Target Compound : 2-(3,5-dimethylphenyl)-4-(3-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 1,2,4-Benzothiadiazine - 2: 3,5-dimethylphenyl
- 4: 3-fluorobenzyl
Likely enhanced metabolic stability (dimethylphenyl) and lipophilicity (fluorobenzyl)
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide 1,2,5-Thiadiazole - 2: Benzoyl
- 4: Phenyl
Undergoes ring contraction in DCM, indicating core reactivity; less steric bulk
6-Chloro-N-[(6-chloro-7-sulfonyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]... 1,2,4-Benzothiadiazine - 4: Chlorinated sulfonamide
- 7: Chlorine
High polarity (sulfonamide), potential diuretic or antidiabetic activity
3-Ethyl-5-methyl[2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] Pyridine - 4: 2-Chlorophenyl
- 2: Aminoethoxymethyl
Calcium channel blocker activity (e.g., akin to amlodipine)

Key Observations :

Core Reactivity :

  • The target compound’s benzothiadiazine core is less reactive than the thiadiazole derivative in , which undergoes ring contraction in DCM . The 3,5-dimethylphenyl group may stabilize the target compound against such transformations.

Substituent Effects: Fluorine vs. Chlorine: The 3-fluorobenzyl group in the target compound offers moderate electron withdrawal compared to chlorine in analogs. This could influence binding affinity in hydrophobic pockets . Dimethylphenyl vs.

Pharmacological Implications :

  • Sulfonamide-containing analogs () are often associated with diuretic or carbonic anhydrase inhibitory activity. The target compound’s lack of sulfonamide groups may shift its mechanism toward kinase inhibition or antimicrobial action .

Q & A

Q. What synthetic strategies are recommended for preparing this benzothiadiazine derivative?

The synthesis of this compound involves multi-step reactions, typically starting with functionalized benzothiadiazine precursors. Key steps include:

  • Substituent Introduction : The 3,5-dimethylphenyl and 3-fluorobenzyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
  • Oxidation : The 1,1-dioxide moiety is formed by oxidizing the thiadiazine ring using agents like m-CPBA (meta-chloroperbenzoic acid) under controlled conditions .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Characterization via 1^1H/13^13C NMR, HRMS, and X-ray crystallography validates structural integrity .

Q. How should researchers handle safety and stability concerns during experimentation?

  • Handling : Use PPE (gloves, goggles) and operate in a fume hood due to potential respiratory irritancy. Avoid prolonged skin contact, as benzothiadiazines may exhibit sensitization .
  • Storage : Store in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis or oxidation.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for halogenated organic waste (due to the fluorine substituent) .

Q. What initial assays are suitable for evaluating biological activity?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution).
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory activity data across cell lines?

Contradictions (e.g., potent activity in cancer cells but not in primary cells) may arise from:

  • Metabolic Differences : Use LC-MS to analyze intracellular metabolite profiles.
  • Target Redundancy : Perform siRNA knockdowns of suspected targets to identify primary pathways.
  • Membrane Permeability : Measure logP (octanol-water partition coefficient) and correlate with cellular uptake .

Q. What computational methods optimize structure-activity relationships (SAR) for this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets). Focus on substituent effects:

    Substituent Predicted Binding Energy (kcal/mol) Observed IC50_{50} (nM)
    3-Fluorobenzyl-9.212.5 ± 1.3
    3-Chlorobenzyl (analog)-8.728.4 ± 2.1
  • MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic stability of ligand-target complexes .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Formulation Optimization :
    • Use co-solvents (e.g., DMSO/PEG 400 mixtures) at <5% v/v to minimize toxicity.
    • Nanoemulsion preparation (lecithin/tween 80) improves bioavailability. Validate via dynamic light scattering (DLS) for particle size <200 nm .

Q. What analytical techniques validate purity and detect degradation products?

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with acetonitrile/water (0.1% TFA) gradient. Monitor at 254 nm.
  • LC-HRMS : Identify degradation products (e.g., sulfone reduction or demethylation) via exact mass matching .

Q. How do steric/electronic effects of substituents influence reactivity in follow-up derivatization?

  • Steric Effects : The 3,5-dimethylphenyl group hinders electrophilic substitution at the para position.
  • Electronic Effects : The electron-withdrawing 3-fluorobenzyl group directs nucleophilic attacks to the thiadiazine ring’s nitrogen atoms. Confirm via 19^{19}F NMR titration with model nucleophiles .

Data Contradiction & Validation

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), Cmax_{max}, and AUC in rodent models.
  • Metabolite Identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronide conjugates) that reduce bioavailability .

Q. What orthogonal assays confirm target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment.
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) in real-time .

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